![molecular formula C26H22FN3O5 B2887015 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 899902-25-1](/img/no-structure.png)

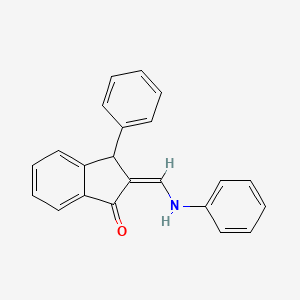

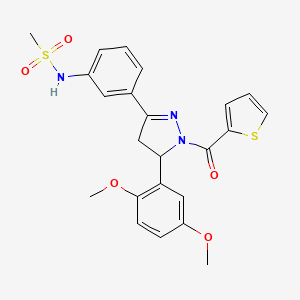

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C26H22FN3O5 and its molecular weight is 475.476. The purity is usually 95%.

BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Intermolecular Carboarylation

This compound has been utilized in the photocatalytic intermolecular carboarylation of alkenes . By selectively cleaving C–O bonds of diarylethers, it serves as a dual-function reagent in radical-mediated reactions . The resulting products offer robust transformability, providing a cross-coupling site for further product elaboration.

Thermally Activated Delayed Fluorescence (TADF)

In the field of organic electronics , particularly in the design of TADF emitters, this compound is used as a fused rigid electron donor . Its incorporation into TADF emitters has shown to improve device performance, with potential applications in organic light-emitting diodes (OLEDs).

Supramolecular Coordination Polymers

The compound’s structural flexibility and coordination behavior make it suitable for synthesizing functional coordination polymers (CPs) . These CPs have applications ranging from crystalline materials to amorphous nanomaterials, with potential uses in catalysis, gas storage, and separation technologies.

Tubulin Polymerization Inhibition

In cancer research, derivatives of this compound have been explored as tubulin polymerization inhibitors . These inhibitors show exceptional potency against cancer cells and activated endothelial cells, indicating their potential as antiproliferative agents and tumor vascular disrupting agents.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, benzo[d][1,3]dioxole and 4-fluorobenzaldehyde, followed by a series of reactions to form the final product.", "Starting Materials": [ "Benzo[d][1,3]dioxole", "4-Fluorobenzaldehyde", "3-Aminopropionitrile", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of benzo[d][1,3]dioxole to benzo[d][1,3]dioxol-5-ylmethanol using sodium hydroxide and methanol", "Step 2: Protection of the hydroxyl group in benzo[d][1,3]dioxol-5-ylmethanol using ethyl chloroformate to form benzo[d][1,3]dioxol-5-ylmethyl chloroformate", "Step 3: Reaction of benzo[d][1,3]dioxol-5-ylmethyl chloroformate with 3-aminopropionitrile to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropionitrile", "Step 4: Reduction of the nitrile group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropionitrile using sodium borohydride to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropanol", "Step 5: Protection of the hydroxyl group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropanol using ethyl chloroformate to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropyl chloroformate", "Step 6: Reaction of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropyl chloroformate with 4-fluorobenzaldehyde in the presence of sodium bicarbonate and methanol to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide", "Step 7: Purification of the final product using column chromatography and recrystallization" ] } | |

CAS RN |

899902-25-1 |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide |

Molecular Formula |

C26H22FN3O5 |

Molecular Weight |

475.476 |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |

InChI |

InChI=1S/C26H22FN3O5/c27-19-8-5-17(6-9-19)15-30-21-4-2-1-3-20(21)25(32)29(26(30)33)12-11-24(31)28-14-18-7-10-22-23(13-18)35-16-34-22/h1-10,13H,11-12,14-16H2,(H,28,31) |

InChI Key |

RWHOMNZSQVQKIX-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2886932.png)

![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)

![2-Chloro-4-[(E)-2-[3-(2,2,2-trifluoroethoxy)phenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2886939.png)

![4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B2886943.png)

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886945.png)

![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]-2-phenylacetonitrile](/img/structure/B2886947.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2886950.png)